1-Iodohexestrol

Estrogen receptor Competitive binding assay Halogenated hexestrol

1-Iodohexestrol is a synthetic, non-steroidal estrogen analog belonging to the halogenated hexestrol class, specifically bearing iodine substituents at the ortho positions of both phenolic rings. With the molecular formula C18H20I2O2 and a molecular weight of 522.16 g/mol, it exists as the (R*,S*)-stereoisomer with a melting point of 151–152 °C.

Molecular Formula C18H20I2O2
Molecular Weight 522.2 g/mol
CAS No. 55508-15-1
Cat. No. B1212577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodohexestrol
CAS55508-15-1
Synonyms1-iodohexestrol
Molecular FormulaC18H20I2O2
Molecular Weight522.2 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)O)I)C(CC)C2=CC(=C(C=C2)O)I
InChIInChI=1S/C18H20I2O2/c1-3-13(11-5-7-17(21)15(19)9-11)14(4-2)12-6-8-18(22)16(20)10-12/h5-10,13-14,21-22H,3-4H2,1-2H3/t13-,14+
InChIKeyJHLLTEJRPPJGGQ-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodohexestrol (CAS 55508-15-1): A Halogenated Non-Steroidal Estrogen Receptor Ligand for Radiopharmaceutical Development


1-Iodohexestrol is a synthetic, non-steroidal estrogen analog belonging to the halogenated hexestrol class, specifically bearing iodine substituents at the ortho positions of both phenolic rings [1]. With the molecular formula C18H20I2O2 and a molecular weight of 522.16 g/mol, it exists as the (R*,S*)-stereoisomer with a melting point of 151–152 °C . Designed as an estrogen-receptor-based imaging agent for human breast tumors, it binds competitively to the cytoplasmic estrogen receptor and has been characterized extensively in vitro and in vivo for radiopharmaceutical applications [1].

Why Halogen Identity in Hexestrol Derivatives Cannot Be Ignored: Receptor Affinity and Tissue Selectivity Trade‑offs


Halogen substitution on the hexestrol scaffold produces a monotonic decrease in estrogen receptor binding affinity as one moves from fluorine to iodine, with each halogen analog displaying distinct receptor binding, nonspecific binding, and tissue uptake profiles that preclude simple interchange [1]. The iodo analog, while retaining substantial receptor affinity (60% of estradiol), exhibits substantially higher nonspecific binding and lower target‑tissue selectivity than its fluoro counterparts, making direct substitution in radiopharmaceutical applications problematic without specific countermeasures [2].

Quantitative Comparator Evidence for 1-Iodohexestrol (CAS 55508-15-1) Versus In‑Class Halogenated Hexestrols


Estrogen Receptor Binding Affinity: Iodohexestrol Retains 60% of Estradiol Binding Affinity, While the Fluoro Analog Reaches 129%

In a direct competitive binding assay using uterine cytosol from immature rats, the binding affinity of 1‑iodohexestrol for the estrogen receptor was 60% relative to estradiol (set at 100%), as part of a monotonically decreasing series where the chain‑terminal fluoro analog exhibited 129% affinity [1]. This quantitative difference—a 69‑percentage‑point gap—demonstrates that the iodine substituent significantly reduces receptor complementarity compared to the smaller fluoro group, establishing that iodohexestrol cannot be substituted for fluorohexestrol in applications requiring maximal receptor engagement.

Estrogen receptor Competitive binding assay Halogenated hexestrol Radiopharmaceutical imaging

Uterus‑to‑Blood Ratio Enhancement: Thyroxine Boosts 1‑Iodohexestrol Selectivity 5.5‑Fold, from 1.9 to 10.4

In immature female rats, 1‑iodohexestrol alone yielded a 2‑hr uterus‑to‑blood ratio of only 1.9, reflecting high nonspecific binding in blood and uterine cytosol [1]. Co‑administration or pre‑treatment with thyroxine significantly reduced this nonspecific binding, increasing the 2‑hr uterus‑to‑blood ratio to 10.4, a 5.5‑fold improvement (from 1.9 to 10.4) [1]. In contrast, the fluorohexestrol analogs demonstrated higher target‑tissue selectivity intrinsically, without requiring co‑administration of a blocking agent [2]. This differential requirement for thyroxine intervention is a critical experimental variable unique to iodohexestrol among the halogenated hexestrol series.

Biodistribution Uterus‑to‑blood ratio Thyroxine Nonspecific binding

Specific vs. Nonspecific Binding: Iodohexestrol Shows Only 10–15% Specific Binding to the 8S Receptor

Monoiodohexestrol exhibits only 10–15% specific binding to the 8S estrogen receptor, while the remaining 85–90% of binding occurs on nonreceptor 4S proteins [1]. Reduction of nonreceptor binding with thyroxine or 8‑anilino‑1‑naphthalene sulfonic acid was not quantitative, preventing accurate determination of receptor site concentration by graphical analysis [1]. In the broader halogenated hexestrol series, fluorohexestrols demonstrate substantially lower nonspecific binding and greater selectivity for the 8S receptor, contributing to their identification as more promising imaging agents [2]. This high nonspecific binding burden is a defining—and limiting—characteristic of the iodo analog relative to its fluoro counterparts.

Specific binding 8S estrogen receptor Nonreceptor binding Radioreceptor assay

Lipophilicity Profile: Iodohexestrol (LogP 5.99) is Less Lipophilic than Bromohexestrol (LogP 6.96)

The computed logP for 1‑iodohexestrol is 5.99 , while the bromo analog (1‑bromohexestrol) exhibits a higher logP of 6.96 . Although direct experimental binding data for bromohexestrol are sparse, the higher lipophilicity of the bromo compound is expected to correlate with increased nonspecific protein binding and potentially different tissue distribution profiles. The moderate lipophilicity of 1‑iodohexestrol, combined with its known erythro‑configuration and iodine substitution pattern, provides a predictable solubility and partitioning profile that can be advantageous in formulation development requiring intermediate logP values.

Lipophilicity LogP Nonspecific protein binding Biodistribution

Uterotrophic Activity: Iodohexestrol In Vivo Estrogenic Activity Correlates with In Vitro Binding Affinity

The uterotrophic activities of iodohexestrol derivatives in immature rats are, in most cases, comparable to those expected on the basis of their competitive binding affinities [1]. This in vitro‑in vivo correlation is crucial: it confirms that the reduced receptor affinity of the iodo analog (60% of estradiol) translates into proportionally reduced estrogenic potency in the whole animal. Importantly, iodohexestrol itself is not metabolically deiodinated to hexestrol under the conditions studied, indicating that the observed uterotrophic activity originates from the intact iodo compound [1]. This predictable relationship between receptor binding and biological response supports the use of 1‑iodohexestrol in pharmacological studies where a halogen‑attenuated estrogenic response is desired.

Uterotrophic assay Estrogenic activity In vitro‑in vivo correlation Halogenated hexestrol

Recommended Research and Industrial Application Scenarios for 1‑Iodohexestrol (CAS 55508-15-1)


Iodine‑125/123 Radiolabeled SPECT Tracer Development for Estrogen‑Receptor‑Positive Breast Tumor Imaging

Despite its lower receptor affinity relative to fluoro analogs, 1‑iodohexestrol remains relevant for SPECT radiopharmaceutical development because it can be directly labeled with iodine‑125 or iodine‑123 without the need for a cyclotron. The established thyroxine‑blocking protocol (improving the uterus‑to‑blood ratio from 1.9 to 10.4) [1] provides a validated methodology to mitigate its high nonspecific binding, making it a viable candidate for nuclear medicine programs that lack PET infrastructure and require iodine‑based radiolabeling chemistry.

Pharmacological Tool for Investigating Halogen‑Attenuated Estrogenic Responses In Vivo

The demonstrated in vitro‑in vivo correlation between receptor binding affinity (60% of estradiol) and uterotrophic activity [2] makes 1‑iodohexestrol a reliable pharmacological probe for studying attenuated estrogenic stimulation. Its known metabolic stability (no deiodination to hexestrol under assay conditions) [2] ensures that observed effects are attributable to the intact iodo compound, supporting its use in mechanistic studies of ER‑mediated gene regulation where full agonist potency is not required.

Studies of Thyroxine‑Modulated Nonspecific Binding and Tissue Distribution of Halogenated Estrogens

1‑Iodohexestrol serves as a model compound for investigating the role of thyroxine‑binding proteins in modulating estrogen biodistribution. The 5.5‑fold increase in uterus‑to‑blood ratio achieved with thyroxine pre‑treatment (from 1.9 to 10.4) [1] demonstrates the feasibility—and necessity—of pharmacological intervention to improve target‑to‑background ratios for highly halogenated estrogens, providing a framework for similar studies with other lipophilic receptor ligands.

Development of Improved Halogenated Estrogen Analogs Through Comparative Structure‑Activity Relationship Studies

The quantitative binding affinity data showing a monotonic decrease from fluoro (129%) to iodo (60%) [3], combined with the specific/nonspecific binding profile (only 10–15% specific 8S receptor binding for iodo) [4], provides a rigorous baseline for SAR studies. Researchers can use 1‑iodohexestrol as a reference point to evaluate structural modifications aimed at reducing nonspecific binding while maintaining or improving receptor affinity, accelerating the design of next‑generation halogenated estrogen receptor imaging agents.

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